molecular formula C9H11BrO3 B7961618 2-Bromo-1,3,4-trimethoxybenzene

2-Bromo-1,3,4-trimethoxybenzene

Cat. No.: B7961618
M. Wt: 247.09 g/mol
InChI Key: YILXMCZRFFBXFX-UHFFFAOYSA-N
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Description

2-Bromo-1,3,4-trimethoxybenzene is an organic compound with the molecular formula C9H11BrO3 It is a derivative of trimethoxybenzene, where a bromine atom is substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,3,4-trimethoxybenzene can be synthesized through the bromination of 1,3,4-trimethoxybenzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3,4-trimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of de-methylated benzene derivatives.

Scientific Research Applications

2-Bromo-1,3,4-trimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,4-trimethoxybenzene in chemical reactions involves the activation of the benzene ring through the electron-donating effects of the methoxy groups. This activation facilitates various substitution and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4,6-trimethoxybenzene
  • 2,3,4-Trimethoxybenzene
  • 1,3,5-Trimethoxybenzene

Uniqueness

2-Bromo-1,3,4-trimethoxybenzene is unique due to the specific positioning of the bromine atom and methoxy groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry for the development of new molecules and materials .

Properties

IUPAC Name

2-bromo-1,3,4-trimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILXMCZRFFBXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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